Phenmedipham

Catalog No.
S539409
CAS No.
13684-63-4
M.F
C16H16N2O4
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenmedipham

CAS Number

13684-63-4

Product Name

Phenmedipham

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

IDOWTHOLJBTAFI-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/
4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP

Synonyms

Phenmedipham; Fenmedifam; HSDB 1402; Kemifam;

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC

The exact mass of the compound Phenmedipham is 300.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)1.61e-05 m4.7 mg/l water; about 200 g/kg in acetone, cyclohexanone; about 50 g/kg in methanol; 20 g/kg in chloroform; 2.5 g/kg in benzene; about 500 mg/kg in hexene at room temp. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Phenmedipham is a highly selective, post-emergence bis-carbamate herbicide that functions as a Photosystem II (PSII) inhibitor. For industrial buyers and formulation chemists, its core procurement value lies in its high selectivity for specific broadleaf crops (such as Beta vulgaris and Spinacia oleracea) and its distinct physicochemical profile, including extremely low aqueous solubility (approx. 3.1 to 4.7 mg/L at 25°C) and a high soil adsorption coefficient (Koc ~2400 mL/g) [1]. Unlike broader-spectrum herbicides, phenmedipham is rapidly metabolized by tolerant crops, allowing for precise weed control without compromising crop yield. This specific metabolic clearance rate makes it a critical active pharmaceutical ingredient (API) in specialized emulsifiable concentrate (EC) agrochemical formulations where crop safety is the primary limiting factor [2].

Substituting phenmedipham with its closest structural analog, desmedipham, fundamentally alters the crop safety margin of a formulation. While desmedipham offers potent weed control, it exhibits significantly higher phytotoxicity toward the target crop, resulting in a lower lethal dose (LD50) for the crop itself [1]. Procurement decisions that default to desmedipham or generic PSII inhibitors (like chloridazon) risk severe crop injury, especially during early-stage (cotyledon) applications. Furthermore, phenmedipham possesses a highly specific pH-dependent degradation profile—rapid hydrolysis in alkaline conditions but stability in acidic environments—that cannot be replicated by in-class substitutes, meaning generic replacements will fail to meet the exact environmental persistence and crop rotation requirements dictated by phenmedipham-based labels [2].

Crop Safety and Selectivity Index During Early-Stage Application

Phenmedipham provides a significantly wider safety margin for sensitive crops compared to its primary analog, desmedipham. In comparative greenhouse trials at the cotyledon stage, phenmedipham demonstrated a selectivity index of 2.47, whereas desmedipham achieved an index of only 1.61 [1]. This quantitative difference means that desmedipham causes much higher levels of crop injury at equivalent weed-control rates.

Evidence DimensionSelectivity Index (Crop LD50 / Weed LD50) at cotyledon stage
Target Compound DataPhenmedipham (Selectivity Index = 2.47)
Comparator Or BaselineDesmedipham (Selectivity Index = 1.61)
Quantified Difference53.4% higher selectivity index for phenmedipham
ConditionsCotyledon-stage application on sugarbeet and Palmer amaranth

Buyers formulating for early-stage crop application must procure phenmedipham to prevent unacceptable crop mortality that occurs with desmedipham-only formulations.

Photosystem II (PSII) Recovery Kinetics and Crop Metabolism

The differential speed of herbicide metabolism is a critical procurement factor. Chlorophyll fluorescence monitoring (Fv/Fm) shows that while both phenmedipham and desmedipham initially decrease the maximum quantum efficiency of PSII, target crops recover much more rapidly from phenmedipham exposure. Desmedipham irreversibly affects Fv/Fm at much lower doses than phenmedipham, highlighting phenmedipham's superior metabolic clearance rate in tolerant species[1].

Evidence DimensionPSII maximum quantum efficiency (Fv/Fm) recovery rate
Target Compound DataPhenmedipham (Rapid Fv/Fm recovery at standard application doses)
Comparator Or BaselineDesmedipham (Slower recovery; irreversible PSII damage at lower doses)
Quantified DifferencePhenmedipham allows full PSII recovery where desmedipham causes irreversible inhibition
ConditionsGreenhouse application, monitored via chlorophyll a fluorescence parameters

Confirms phenmedipham as the necessary active ingredient when formulating post-emergence rescue treatments where rapid crop recovery is economically critical.

pH-Dependent Soil Half-Life and Environmental Persistence

Phenmedipham exhibits a highly specific, pH-dependent degradation profile that dictates its environmental fate and rotational crop safety. Under aerobic conditions, phenmedipham degrades with a half-life of 20 days at pH 6.8, but this extends to 120 days at pH 5.0 [1]. This predictable hydrolysis rate contrasts with more persistent soil-applied herbicides, ensuring low leaching potential and preventing long-term carryover in neutral to alkaline soils.

Evidence DimensionAerobic soil half-life
Target Compound DataPhenmedipham (20 days at pH 6.8; 120 days at pH 5.0)
Comparator Or BaselinePersistent baseline herbicides (>100 days regardless of pH)
Quantified Difference6x increase in degradation speed in neutral vs acidic soil
ConditionsLoamy sand soil, aerobic laboratory conditions

Crucial for procurement teams ensuring regulatory compliance and designing formulations for specific geographic soil profiles to avoid rotational crop damage.

Formulation of Emulsifiable Concentrates (ECs) for Sensitive Broadleaf Crops

Because of its superior selectivity index (2.47) compared to desmedipham, phenmedipham is the mandatory choice for EC formulations targeting early-stage (cotyledon to two-leaf) weed control in highly sensitive crops like fresh market spinach and table beets, where crop injury translates directly to unmarketable yields [1].

Development of pH-Responsive Agrochemical Delivery Systems

Phenmedipham's stark pH-dependent degradation (half-life of 20 days at pH 6.8 vs. 120 days at pH 5.0) makes it an ideal active ingredient for researchers designing smart, pH-responsive agrochemical matrices or evaluating the environmental fate of carbamates in varying soil acidities [2].

Benchmark Standard in Chlorophyll Fluorescence (Fv/Fm) Assays

Due to its well-characterized, reversible inhibition of the D-1 quinone-binding protein and rapid metabolic clearance in tolerant species, phenmedipham serves as an essential quantitative benchmark in non-invasive chlorophyll fluorescence screening (Fv/Fm) for evaluating novel PSII inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992)
Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs]

Color/Form

Colorless crystals

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.11100700 Da

Monoisotopic Mass

300.11100700 Da

Flash Point

74 °C CC

Heavy Atom Count

22

Density

0.25 to 0.3 at 68 °F (NTP, 1992)
0.25-0.30 g/cu c at 20 °C

LogP

3.59 (LogP)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

289 to 291 °F (NTP, 1992)
139-142 (143-144 °C)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UJE31KXP78

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT.
PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/.
At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham.

Vapor Pressure

1e-11 mmHg at 77 °F (NTP, 1992)
1.3 nPa at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

13684-63-4

Absorption Distribution and Excretion

In rats, dogs & humans ... phenmedipham ... /is/ readily absorbed ... .
RECOVERY OF /ORALLY/ ADMIN DOSE /TO RATS/ IN URINE & FECES, AT 72 HR AFTER TREATMENT, WAS ... 99% ... URINE ... PRIMARY ROUTE OF ELIMINATION, WITH 80% ... EXCRETED VIA URINE IN INITIAL 24 HR ... TRACE AMT OF RADIOLABEL ... IN KIDNEY ... 0.039 PPM ... ALL OTHER TISSUES FELL BELOW THIS LEVEL.
It is absorbed through leaves & has little action by way of soil & roots.

Metabolism Metabolites

WHEN ADMIN TO WHITE RATS, PHENMEDIPHAM ... RAPIDLY METABOLIZED ... HYDROLYSIS YIELDED METHYL N-(3-HYDROXYPHENOL) CARBAMATE (MHPC) ... HYDROXYPHENYLCARBAMATES FORMED ... DEGRADED TO M-AMINOPHENOL WHICH WAS ACETYLATED TO ... 3-HYDROXYACETANILIDE. THESE METABOLITES WERE THEN CONJUGATED AS GLUCURONIDES & SULFATES.
BETANAL ... WAS RAPIDLY METABOLIZED BY RATS TO CORRESPONDING PHENOL ... (60-70%)(WHICH WAS PARTLY CONJUGATED) & M-HYDROXYANILINE, WHICH WAS EXCRETED AS M-HYDROXYACETANILIDE ... (2%).
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Phenmedipham

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Methods of Manufacturing

PRODUCED BY REACTION OF 3-METHOXYCARBONYLAMINOPHENOL & M-TOLYL ISOCYANATE ... .

General Manufacturing Information

US PATENT/S/ 3,404,075 & 3,692,820.
IT IS APPLIED EITHER BROADCAST OR AS BAND TREATMENT. RATES: BROADCAST--1 TO 1.25 LB/ACRE AT COTYLEDON TO TWO TRUE LEAF STAGE WEEDS. 1.25 TO 1.5 LB/ACRE AT 2 TO 4 TRUE LEAF STAGE OF WEEDS. USUAL CARRIER: PHENMEDIPHAM IS APPLIED DILUTED WITH WATER AT BROADCAST RATE OF 20 GALLONS/ACRE.

Analytic Laboratory Methods

ACTIVE INGREDIENT IN BETANAL IS DETERMINED BY HYDROLYSIS & STEAM DISTILLATION FOLLOWED BY BROMOMETRIC TITRATION.
The use of coupled-column HPLC and MS using field desorption and fast atom bombardment ionization for the separation and identification of organics isolated from river and drinking water was reported. Phenmedipham was identified in river water using field desorption MS.
The adsorption properties of Tenax were studied to test the possibility of concentration and recovery of pollutant substances. Pesticides of various classes (chlorinated, phosphorated, carbamates, carbonates) and other organic toxicants having different volatility were employed as substances to be concentrated. They were present in water at 0.1 ppb. Recovery was made by solvent extraction or by thermoelution. Revelation and quantitative analysis were performed by GC and by high pressure TLC.
Simultaneous determination of several carbamate pesticides including betanal in fruits and vegetables by multistage HPLC in a single run.

Stability Shelf Life

VERY LOW VOLATILITY; NO CHANGES WERE OBSERVED WHEN HELD FOR 6 DAYS AT 50 °C; HYDROLYSIS AT 22 °C IN BUFFER SOLN, 50% LOSS OCCURRED IN 70 DAYS AT PH 5, 24 HR AT PH 7, 10 MIN AT PH 9.
SHELF LIFE OVER 1 YR

Dates

Last modified: 08-15-2023
1: Schettgen T, Weiss T, Angerer J. Biological monitoring of phenmedipham: determination of m-toluidine in urine. Arch Toxicol. 2001 May;75(3):145-9. PubMed PMID: 11409536.
2: Pohlenz HD, Boidol W, Schüttke I, Streber WR. Purification and properties of an Arthrobacter oxydans P52 carbamate hydrolase specific for the herbicide phenmedipham and nucleotide sequence of the corresponding gene. J Bacteriol. 1992 Oct;174(20):6600-7. PubMed PMID: 1400211; PubMed Central PMCID: PMC207632.
3: Howcroft CF, Gravato C, Amorim MJ, Novais SC, Soares AM, Guilhermino L. Biochemical characterization of cholinesterases in Enchytraeus albidus and assessment of in vivo and in vitro effects of different soil properties, copper and phenmedipham. Ecotoxicology. 2011 Jan;20(1):119-30. doi: 10.1007/s10646-010-0562-4. Epub 2010 Nov 16. PubMed PMID: 21080225.
4: Imazawa T, Iida T, Matsuno N, Kato F, Ito T, Sasaki K. [Analysis of phenmedipham in agricultural products by HPLC]. Shokuhin Eiseigaku Zasshi. 2005 Dec;46(6):277-81. Japanese. PubMed PMID: 16440789.
5: Streber WR, Kutschka U, Thomas F, Pohlenz HD. Expression of a bacterial gene in transgenic plants confers resistance to the herbicide phenmedipham. Plant Mol Biol. 1994 Sep;25(6):977-87. PubMed PMID: 7919217.
6: Laitinen P, Siimes K, Eronen L, Rämö S, Welling L, Oinonen S, Mattsoff L, Ruohonen-Lehto M. Fate of the herbicides glyphosate, glufosinate-ammonium, phenmedipham, ethofumesate and metamitron in two Finnish arable soils. Pest Manag Sci. 2006 Jun;62(6):473-91. PubMed PMID: 16628542.
7: Vincent F, Nguyen MT, Emerling DE, Kelly MG, Duncton MA. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): identification of phenmedipham and amperozide as FAAH inhibitors. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6793-6. doi: 10.1016/j.bmcl.2009.09.086. Epub 2009 Sep 30. PubMed PMID: 19850474.
8: Amorim MJ, Römbke J, Scheffczyk A, Nogueira AJ, Soares AM. Effects of different soil types on the Collembolans Folsomia candida and Hypogastrura assimilis using the herbicide Phenmedipham. Arch Environ Contam Toxicol. 2005 Oct;49(3):343-52. PubMed PMID: 16220585.
9: Bori J, Riva MC. An Alternative Approach to Assess the Habitat Selection of Folsomia candida in Contaminated Soils. Bull Environ Contam Toxicol. 2015 Nov;95(5):670-4. doi: 10.1007/s00128-015-1647-9. Epub 2015 Sep 9. PubMed PMID: 26350730.
10: Knowles CO, Benezet HJ. Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. Bull Environ Contam Toxicol. 1981 Oct;27(4):529-33. PubMed PMID: 7306718.
11: Amorim MJ, Römbke J, Scheffczyk A, Soares AM. Effect of different soil types on the enchytraeids Enchytraeus albidus and Enchytraeus luxuriosus using the herbicide Phenmedipham. Chemosphere. 2005 Dec;61(8):1102-14. Epub 2005 Apr 26. PubMed PMID: 16263380.
12: Stainier C, Destain MF, Schiffers B, Lebeau F. Effect of tank mixed adjuvants on the drift potential of phenmedipham formulations. Commun Agric Appl Biol Sci. 2005;70(4):979-87. PubMed PMID: 16628946.
13: Koch P, Bahmer FA. [Photoallergic dermatitis caused by the herbicide phenmedipham]. Derm Beruf Umwelt. 1989 Nov-Dec;37(6):203-5. German. PubMed PMID: 2606004.
14: Perret D, Gentili A, Marchese S, Marin A, Bruno F. Liquid chromatographic/mass spectrometric determination of desmedipham and phenmedipham and their metabolites in soil. J AOAC Int. 2001 Sep-Oct;84(5):1407-12. PubMed PMID: 11601459.
15: Amorim MJ, Römbke J, Soares AM. Avoidance behaviour of Enchytraeus albidus: effects of benomyl, carbendazim, phenmedipham and different soil types. Chemosphere. 2005 Apr;59(4):501-10. PubMed PMID: 15788173.
16: Kiseleva NI. [Determination of residual quantities of betanal (phenmedipham) in sugar beets]. Vopr Pitan. 1974 Nov-Dec;(6):68-70. Russian. PubMed PMID: 4450550.
17: Vidal T, Pereira JL, Abrantes N, Soares AM, Gonçalves F. Reproductive and developmental toxicity of the herbicide Betanal® Expert and corresponding active ingredients to Daphnia spp. Environ Sci Pollut Res Int. 2016 Jul;23(13):13276-87. doi: 10.1007/s11356-016-6492-9. Epub 2016 Mar 29. PubMed PMID: 27023815.
18: Müller T, Brancq B, Milius A, Okori N, Vaille C, Gauvrit C. Ethoxylated rapeseed oil derivatives as novel adjuvants for herbicides. Pest Manag Sci. 2002 Dec;58(12):1243-9. PubMed PMID: 12476998.
19: Abbaspoor M, Streibig JC. Monitoring the efficacy and metabolism of phenylcarbamates in sugar beet and black nightshade by chlorophyll fluorescence parameters. Pest Manag Sci. 2007 Jun;63(6):576-85. PubMed PMID: 17437253.
20: Nater JP, Grosfeld JC. Allergic contact dermatitis from Betanal (phenmedipham). Contact Dermatitis. 1979 Jan;5(1):59-60. PubMed PMID: 421466.

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